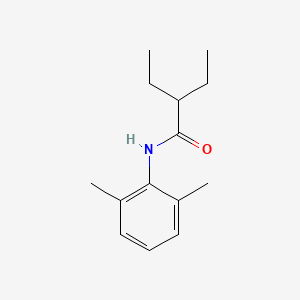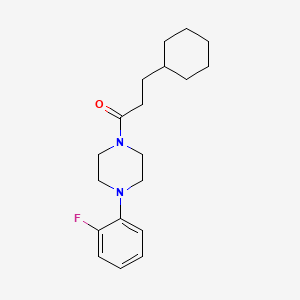
1-(3-cyclohexylpropanoyl)-4-(2-fluorophenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-cyclohexylpropanoyl)-4-(2-fluorophenyl)piperazine, commonly known as CPP, is a synthetic compound that belongs to the class of piperazine derivatives. CPP has gained significant attention in scientific research due to its unique properties, including its ability to modulate neurotransmitter systems and its potential therapeutic applications. In
科学研究应用
CPP has been extensively studied for its potential therapeutic applications. It has been shown to modulate the activity of several neurotransmitter systems, including the dopamine, serotonin, and norepinephrine systems. CPP has been investigated for its potential use in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and addiction.
作用机制
CPP exerts its pharmacological effects by binding to and modulating the activity of various neurotransmitter receptors. It has been shown to act as a partial agonist at the dopamine D2 receptor, a full agonist at the serotonin 5-HT1A receptor, and an antagonist at the serotonin 5-HT2A receptor. CPP also modulates the activity of the norepinephrine transporter, which plays a crucial role in regulating the concentration of norepinephrine in the brain.
Biochemical and Physiological Effects
CPP has been shown to have several biochemical and physiological effects. It increases the release of dopamine and serotonin in the brain, leading to an increase in mood and motivation. CPP also enhances the activity of the norepinephrine system, which plays a crucial role in regulating attention and arousal. Additionally, CPP has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in promoting neuronal growth and survival.
实验室实验的优点和局限性
CPP has several advantages for lab experiments. It is a potent and selective compound that can be used to selectively modulate the activity of specific neurotransmitter systems. CPP is also relatively stable and can be easily synthesized in large quantities. However, the use of CPP in lab experiments is limited by its potential toxicity and the need for specialized expertise in organic chemistry.
未来方向
CPP has several potential future directions for research. It has been investigated for its potential use in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and addiction. Future research could focus on optimizing the pharmacological properties of CPP to improve its therapeutic efficacy and reduce potential side effects. Additionally, CPP could be used as a tool to further understand the role of specific neurotransmitter systems in various physiological and pathological processes. Finally, the development of new synthetic methods for CPP could lead to the discovery of novel compounds with improved pharmacological properties.
合成方法
The synthesis of CPP involves multiple steps, including the reaction of 1-(3-cyclohexylpropanoyl) piperazine with 2-fluorobenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain pure CPP. The synthesis of CPP is complex and requires expertise in organic chemistry.
属性
IUPAC Name |
3-cyclohexyl-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN2O/c20-17-8-4-5-9-18(17)21-12-14-22(15-13-21)19(23)11-10-16-6-2-1-3-7-16/h4-5,8-9,16H,1-3,6-7,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFPGUMXHJHKAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5829401.png)

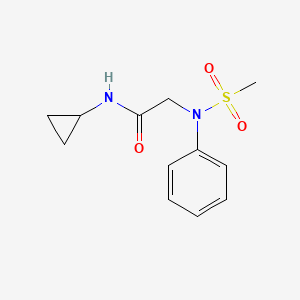
![5-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-phenyl-3-thiophenecarbohydrazide](/img/structure/B5829415.png)
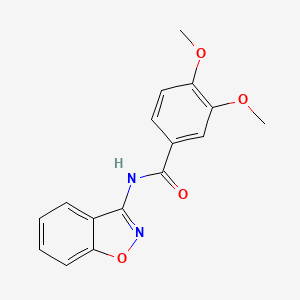
![4-[(4-chloro-3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5829430.png)
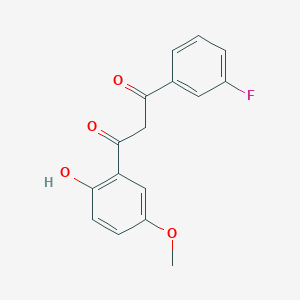
![N'-[(2-fluorobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5829440.png)
![N-[4-(4-chlorophenoxy)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5829445.png)

![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5829460.png)
![6-(3-bromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5829467.png)
![1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5829473.png)
